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Application Notes: Cy5 Acid (mono SO3) for Live-Cell Imaging

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Compound of Interest		
Compound Name:	Cy5 acid(mono so3)	
Cat. No.:	B1493468	Get Quote

Introduction

Cyanine 5 (Cy5) is a versatile and widely used fluorescent dye that emits in the far-red region of the spectrum.[1] The monosulfonated (mono SO3) form of Cy5 acid offers enhanced water solubility, making it an excellent choice for labeling biological molecules in aqueous buffers without the need for organic co-solvents.[2][3] Its far-red emission is particularly advantageous for live-cell imaging as it falls within a spectral window where cellular autofluorescence is minimal, leading to higher signal-to-noise ratios.[1][2] Cy5 is known for its high extinction coefficient, good quantum yield, and photostability, making it a robust probe for a variety of fluorescence-based applications, including microscopy, flow cytometry, and in vivo imaging.[2]

These application notes provide an overview of the properties of Cy5 acid (mono SO3) and detailed protocols for its use in labeling and live-cell imaging applications, targeted towards researchers in cell biology and drug development.

Data Presentation: Properties of Cy5 Acid

The photophysical and chemical properties of Cy5 acid are summarized below. These characteristics make it a premier choice for sensitive detection of low-abundance targets in a cellular environment.[2]



Property	Value	Reference(s)
Excitation Maximum (\(\lambda\)ex)	~646 - 650 nm	[2][5]
Emission Maximum (λem)	~662 - 670 nm	[2][5]
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	[5]
Fluorescence Quantum Yield (Φ)	~0.2	[5]
Solubility	Good in DMSO, DMF; Limited in water	[5][6]
pH Sensitivity	Tolerant to a pH range of 3-10	[3]
Storage Conditions	Store at -20°C, protected from light and moisture	[5][6]

Experimental Protocols

Protocol 1: Protein Labeling with Cy5 NHS Ester

For covalent labeling, the carboxylic acid group of Cy5 acid must first be activated, most commonly as an N-hydroxysuccinimide (NHS) ester. Cy5 NHS ester readily reacts with primary amines (-NH2) on proteins and other biomolecules to form a stable amide bond.[2] The following protocol is a general guideline for labeling proteins, such as antibodies.

Materials:

- Protein (e.g., IgG antibody) to be labeled (0.5-5 mg/mL)
- Cy5 NHS Ester
- Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[7][8] (Note: Avoid buffers containing primary amines like Tris).
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Purification Column (e.g., Sephadex G-25)



Phosphate-Buffered Saline (PBS)

Procedure:

- Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer at a concentration of 5-10 mg/mL.[9] If the protein is in an incompatible buffer, it must be dialyzed against the Reaction Buffer.
- Prepare the Dye Solution: Immediately before use, dissolve the Cy5 NHS ester in a small amount of amine-free DMF or DMSO to create a 10 mg/mL stock solution.[9]
- Calculate Molar Ratio: For optimal mono-labeling of an antibody, a molar excess of 8-10x of the NHS ester is often used.[7][10] Use the following formula to calculate the required amount of dye:
 - Mass of NHS Ester (mg) = (Molar Excess) x (Mass of Protein, mg) x (MW of NHS Ester,
 Da) / (MW of Protein, Da)
- Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the Cy5 NHS ester solution.[9]
- Incubation: Incubate the reaction for at least 4 hours at room temperature or overnight on ice, with continuous gentle stirring and protected from light.[8][10]
- Purification: Separate the Cy5-labeled protein conjugate from unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS. The first colored fraction to elute will be the labeled protein.

Protocol 2: Live-Cell Immunofluorescence Staining

This protocol describes how to use a Cy5-labeled antibody to stain live, adherent cells.

Materials:

- Adherent cells cultured on glass-bottom dishes or chamber slides
- Cy5-labeled antibody (from Protocol 1)



- Live-Cell Imaging Medium (e.g., FluoroBrite™ DMEM)
- Blocking Buffer: 1% Bovine Serum Albumin (BSA) in imaging medium
- Wash Buffer: Live-Cell Imaging Medium

Procedure:

- Cell Preparation: Culture cells to a desired confluency (typically 50-70%) on a suitable imaging vessel.
- Prepare Staining Solution: Dilute the Cy5-labeled antibody to its optimal working concentration in Blocking Buffer. The optimal concentration must be determined empirically but often ranges from 1-10 µg/mL.
- Wash Cells: Gently aspirate the growth medium from the cells and wash them twice with prewarmed (37°C) Wash Buffer.[11]
- Staining: Add the prepared staining solution to the cells and incubate in a 37°C incubator with 5% CO₂ for 1 to 1.5 hours, protected from light.[11] Incubation times may need optimization depending on the antibody and target.
- Wash and Image: Gently aspirate the staining solution and wash the cells 3-4 times with prewarmed Wash Buffer to remove unbound antibodies.[11] Add fresh Wash Buffer to the cells.
- Imaging: Proceed to image the cells on a fluorescence microscope equipped with appropriate laser lines and emission filters for Cy5 (e.g., 633 nm or 647 nm laser for excitation).[2]

Application Example: Visualizing Receptor-Ligand Interaction

Cy5-labeled molecules can be used to track biological processes in real-time. For example, a Cy5-labeled ligand or an antibody targeting a cell-surface receptor can be used to visualize receptor binding, internalization via endocytosis, and subsequent trafficking within the cell.[2] This allows researchers to study the dynamics of cellular signaling pathways.



Considerations for Live-Cell Imaging

- Phototoxicity and Photobleaching: Cy5 is relatively photostable, but all fluorophores will
 photobleach under intense illumination.[4][12] To minimize this and to reduce phototoxicity to
 the cells, use the lowest possible laser power and exposure time that provides an adequate
 signal.
- Oxygen Scavenging Systems: For demanding applications like single-molecule tracking, the
 photostability of Cy5 can be further enhanced by using oxygen-scavenging systems (e.g.,
 PCA/PCD) or triplet state quenchers (e.g., Trolox, COT), although this is more complex to
 implement in live-cell experiments.[12][13][14]
- Controls: Always include control samples, such as unlabeled cells to assess autofluorescence and cells treated with an isotype control antibody labeled with Cy5 to check for non-specific binding.

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